

# A Structural Showdown: Unraveling the Binding Modes of TYK2 Inhibitors

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A deep dive into the structural and functional nuances of leading Tyrosine Kinase 2 (TYK2) inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to their distinct mechanisms of action. This guide presents a comparative analysis of their binding modes, supported by quantitative data and detailed experimental methodologies.

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, plays a pivotal role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons.<sup>[1][2][3]</sup> This central role in mediating immune and inflammatory responses has established TYK2 as a prime therapeutic target for a range of autoimmune diseases.<sup>[4][5]</sup> A new generation of inhibitors targeting TYK2 has emerged, demonstrating varied and sophisticated mechanisms of action. This guide provides a detailed structural comparison of their binding modes, offering a valuable resource for understanding their selectivity and functional consequences.

The key distinction among TYK2 inhibitors lies in their binding site: the ATP-competitive catalytic domain (JH1) or the allosteric regulatory pseudokinase domain (JH2).<sup>[6][7]</sup> This fundamental difference in binding mode dictates their selectivity and potential for off-target effects.

## The Allosteric Advantage: Deucravacitinib's Unique Embrace of the JH2 Domain

Deucravacitinib (BMS-986165) stands out as a first-in-class, orally administered, allosteric TYK2 inhibitor.[8][9] It uniquely targets the pseudokinase (JH2) domain, a region with greater structural diversity among the JAK family members compared to the highly conserved ATP-binding pocket of the catalytic (JH1) domain.[8][10] This allosteric binding locks the JH2 domain into an inhibitory conformation with the JH1 domain, effectively trapping the TYK2 protein in an inactive state.[8][11] This mechanism prevents receptor-mediated activation and downstream signaling.[11]

The high selectivity of Deucravacitinib for TYK2 over other JAKs (JAK1, JAK2, and JAK3) is a direct result of its novel binding mode.[5][12] In vitro studies have demonstrated that Deucravacitinib exhibits over 100-fold greater selectivity for TYK2 compared to JAK1 and JAK3, and over 2000-fold greater selectivity compared to JAK2.[5] This high degree of selectivity is thought to contribute to a more favorable safety profile by minimizing the inhibition of other JAK-mediated pathways.[12]

## The ATP-Competitive Approach: Targeting the Catalytic JH1 Domain

In contrast to the allosteric inhibition of Deucravacitinib, other TYK2 inhibitors, such as Ropsacitinib (PF-06826647) and SAR-20347, are ATP-competitive inhibitors that bind to the catalytic (JH1) domain.[10][13][14] These inhibitors directly compete with ATP for binding to the active site, thereby preventing the phosphorylation of downstream substrates.[6]

While effective in inhibiting TYK2, the challenge for ATP-competitive inhibitors lies in achieving high selectivity against other JAK family members due to the structural similarity of their ATP-binding sites.[5] Ropsacitinib is a selective TYK2 inhibitor, while SAR-20347 also shows inhibitory activity against JAK1, JAK2, and JAK3, albeit with a preference for TYK2.[10][15]

## Quantitative Comparison of TYK2 Inhibitors

The following table summarizes the quantitative data for key TYK2 inhibitors, highlighting their binding affinities and selectivity profiles.

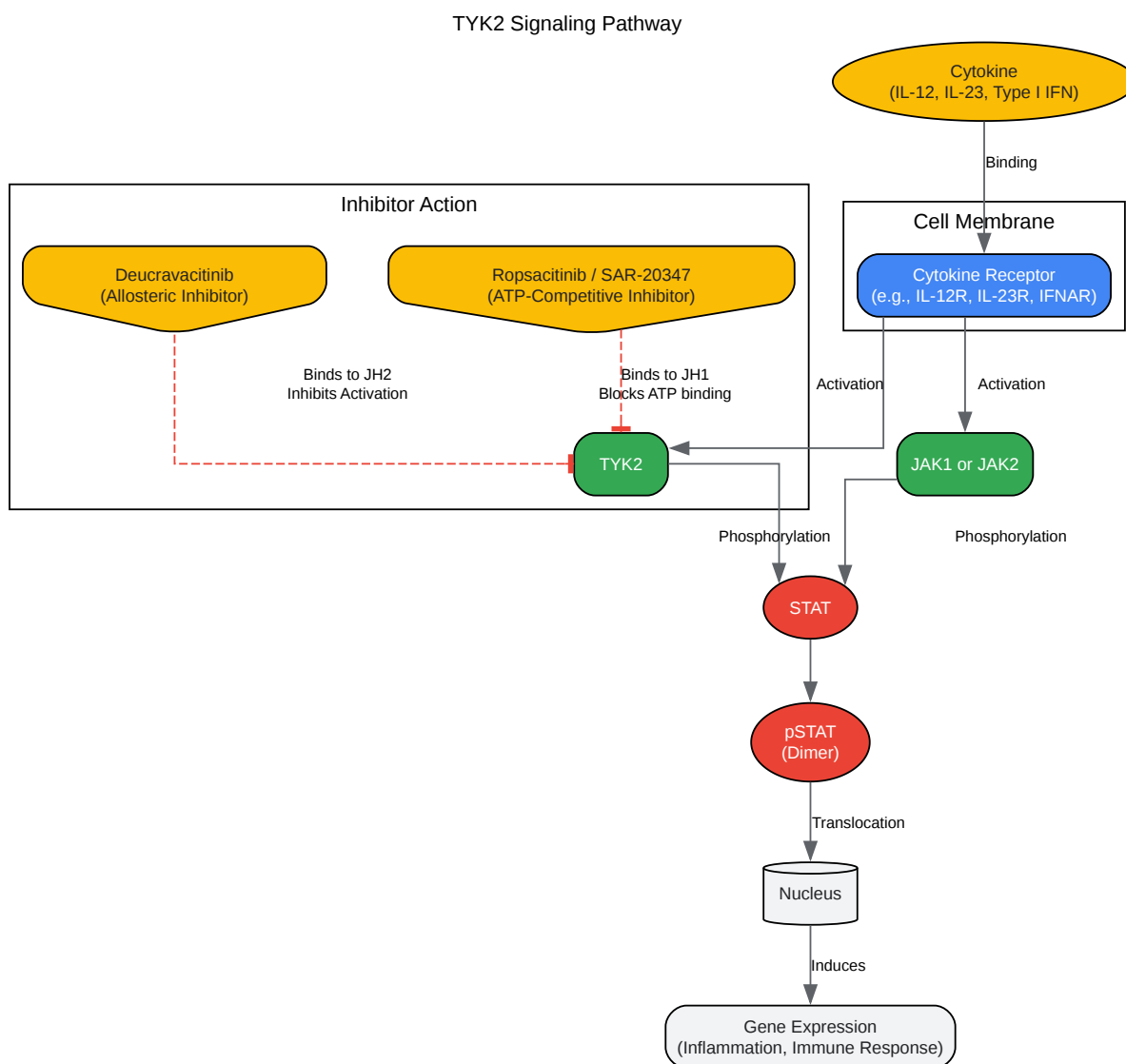
Inhibitor	Binding Domain	Target	IC50 / Ki	Selectivity	PDB ID(s)
Deucravacitinib (BMS-986165)	Pseudokinase (JH2)	TYK2	IC50: 0.2 nM (probe displacement) [11][16], Ki: 0.02 nM [17]	>100-fold vs JAK1/3, >2000-fold vs JAK2 [5]	6NZP, 6NZR, 6NZQ [8]
Ropsacitinib (PF-06826647)	Catalytic (JH1)	TYK2	IC50: 17 nM [10]	Selective for TYK2 over JAK1 (IC50: 383 nM) and JAK2 (IC50: 74 nM) [10]	6X8G (related compound) [18]
SAR-20347	Catalytic (JH1)	TYK2	IC50: 0.6 nM [15]	TYK2 > JAK1 (23 nM) > JAK2 (26 nM) > JAK3 (41 nM) [15]	Not publicly available

## Visualizing the Molecular Interactions

The distinct binding modes of JH2 and JH1 inhibitors can be visualized through their co-crystal structures with TYK2. Deucravacitinib's interaction with the JH2 domain stabilizes an auto-inhibitory conformation, while ATP-competitive inhibitors occupy the active site in the JH1 domain.

## Signaling Pathways and Experimental Workflows

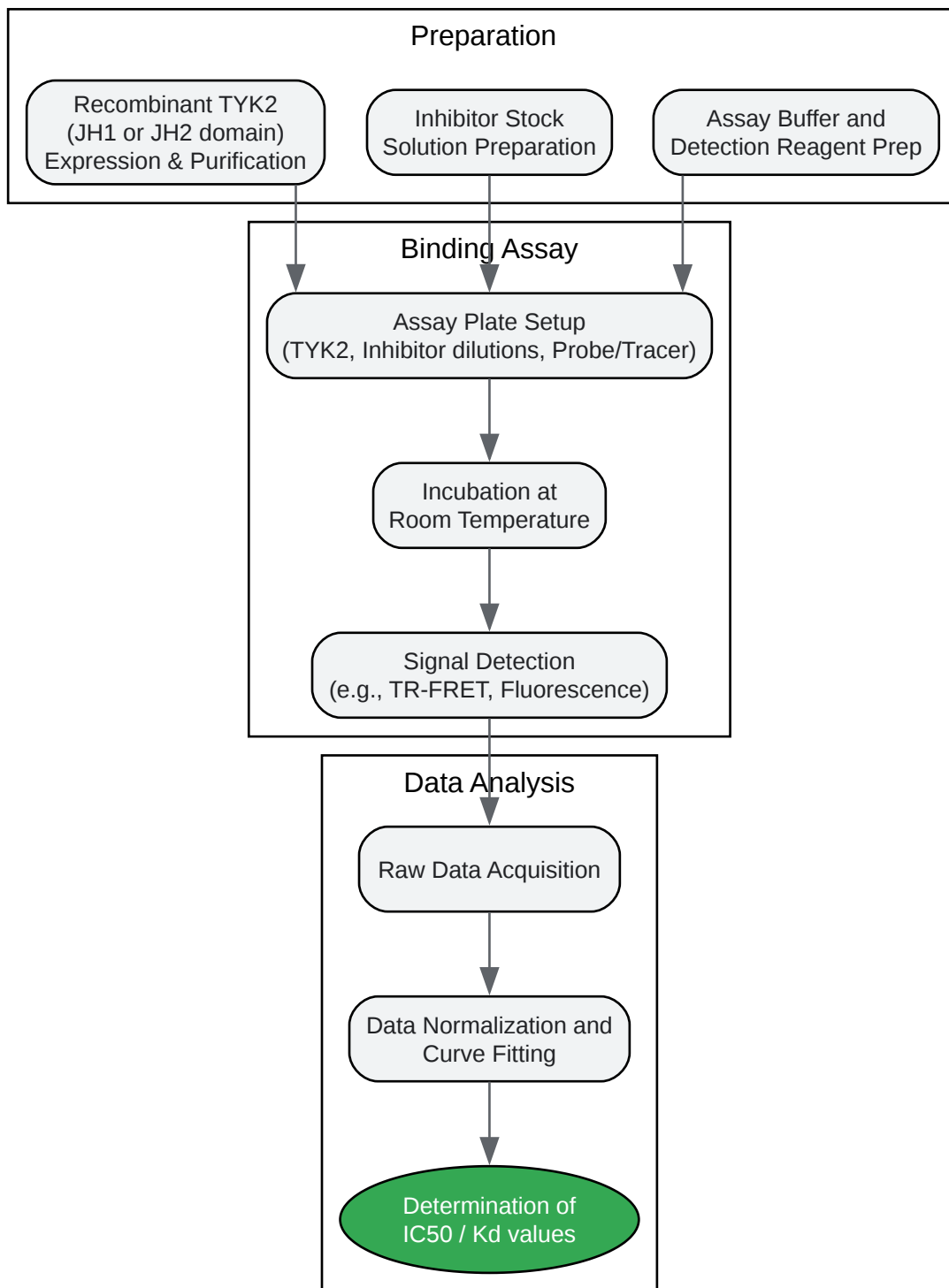
To understand the functional consequences of TYK2 inhibition and the methods used to characterize these inhibitors, the following diagrams illustrate the TYK2 signaling pathway and a general experimental workflow for assessing inhibitor binding.



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Caption: TYK2 Signaling Pathway and Points of Inhibition.

## Generalized Workflow for TYK2 Inhibitor Binding Assay

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Caption: Generalized Experimental Workflow for TYK2 Inhibitor Binding Assays.

## Detailed Experimental Protocols

A variety of biophysical and biochemical assays are employed to characterize the binding of inhibitors to TYK2. Below are generalized protocols for two common methods.

### Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the TYK2 protein.

- Reagents and Preparation:
  - Recombinant TYK2 protein (either full-length or the specific domain, e.g., JH2).
  - Fluorescently labeled tracer molecule that binds to the target domain.
  - A time-resolved FRET donor (e.g., a terbium-labeled antibody that binds to a tag on the TYK2 protein).
  - Test inhibitor compounds serially diluted to various concentrations.
  - Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35).
- Assay Procedure:
  - In a microplate, combine the TYK2 protein, the terbium-labeled antibody, and the test inhibitor at various concentrations.
  - Add the fluorescently labeled tracer to initiate the binding reaction.
  - Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Detection and Analysis:
  - Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is typically a ratio of the acceptor and donor emission

intensities.

- A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
- Plot the FRET signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## KdELECT Competition Binding Assay

This assay determines the dissociation constant (K<sub>d</sub>) of an inhibitor by measuring its ability to compete with an immobilized ligand for binding to the kinase.

- Reagents and Preparation:
  - Recombinant TYK2 protein.
  - An immobilized, active-site directed ligand.
  - Test inhibitor compounds serially diluted to various concentrations.
- Assay Procedure:
  - The TYK2 protein is incubated with the test inhibitor at various concentrations.
  - This mixture is then applied to the immobilized ligand.
  - The amount of TYK2 protein that binds to the immobilized ligand is quantified.
- Detection and Analysis:
  - The amount of bound kinase is detected, often using quantitative PCR (qPCR) for a DNA tag linked to the kinase.
  - The amount of bound kinase is inversely proportional to the affinity of the test inhibitor.
  - The data is used to calculate the dissociation constant (K<sub>d</sub>) of the inhibitor.

## Conclusion

The landscape of TYK2 inhibitors is evolving, with distinct strategies being employed to achieve potent and selective inhibition. The allosteric inhibition of the JH2 domain by Deucravacitinib represents a paradigm shift, offering high selectivity and a promising safety profile. In contrast, ATP-competitive inhibitors targeting the JH1 domain, such as Ropsacitinib and SAR-20347, provide an alternative approach, with selectivity being a key challenge. A thorough understanding of the structural basis of these different binding modes, supported by robust quantitative data and well-defined experimental methodologies, is crucial for the continued development of next-generation TYK2 inhibitors for the treatment of immune-mediated diseases.

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